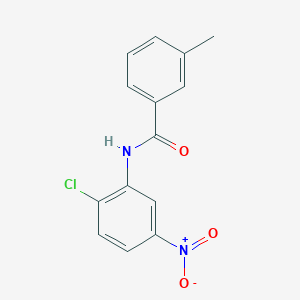
3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyridine often involves the formation of 1,2,4-oxadiazole rings, which can be achieved through several synthetic routes, including cyclization reactions involving amidoximes and carboxylic acids or their derivatives. For instance, the synthesis of 2,5-Bis[4-methyl-3-(pyridin-3-yl)phenyl]-1,3,4-oxadiazole involved the formation of one-dimensional chains via intermolecular π-π interactions, demonstrating the compound's ability to form complex structures through its synthetic process (Hou et al., 2013).
Molecular Structure Analysis
The molecular structure of related compounds often features a central oxadiazole ring flanked by various aromatic systems like phenyl and pyridine rings. These structures exhibit significant π-π interactions and can form polymorphic structures due to a balance of weak intermolecular interactions, as seen in studies of polymorphic structures of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones (Shishkina et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving 1,2,4-oxadiazole derivatives can include nucleophilic substitutions, given the electron-deficient nature of the oxadiazole ring. The reactivity can be influenced by substituents on the phenyl and pyridine rings, leading to a variety of potential reactions and products. The study of compounds like 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine, synthesized under specific conditions, sheds light on the reactivity and potential chemical transformations of these molecules (Ershov et al., 2023).
Wissenschaftliche Forschungsanwendungen
Organic Light-Emitting Diodes (OLEDs)
In the realm of organic electronics, derivatives of 3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine have been synthesized and utilized as electron-transporting and exciton-blocking materials for blue, green, and red phosphorescent OLEDs. The study by Shih et al. (2015) highlights the synthesis of m-terphenyl oxadiazole derivatives, showcasing their application in OLEDs which resulted in devices with reduced driving voltages, very high efficiency, and minimal efficiency roll-off. These materials, particularly PhOXD, exhibited ideal characteristics for electron-transportation in OLED devices across basic colors, achieving exceptional external quantum efficiencies (Cheng-Hung Shih et al., 2015).
Anticancer Agents
Another significant area of research involves the exploration of 1,2,4-oxadiazole derivatives as potential anticancer agents. Zhang et al. (2005) discovered novel apoptosis inducers through high-throughput screening assays, identifying compounds with activity against breast and colorectal cancer cell lines. These compounds, including derivatives of 3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine, demonstrated the induction of apoptosis, highlighting their potential as anticancer agents (Han-Zhong Zhang et al., 2005).
Antimicrobial and Antitubercular Activities
The antimicrobial and antitubercular activities of 1,2,4-oxadiazole derivatives have also been explored. El-Azab et al. (2018) synthesized and evaluated the antimicrobial activity of compounds like 2-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrazine, indicating their potential as novel agents against various microbial strains. These studies provide insights into the structural factors influencing the antimicrobial efficacy of oxadiazole derivatives, offering a pathway for the development of new therapeutic agents (A. El-Azab et al., 2018).
Eigenschaften
IUPAC Name |
5-phenyl-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O/c1-2-5-10(6-3-1)13-15-12(16-17-13)11-7-4-8-14-9-11/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWKXFLEESJMCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-3-(3-pyridyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-methyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5538883.png)
![N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}-N'-(2-methyl-5-nitrophenyl)sulfamide](/img/structure/B5538887.png)
![7-phenyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide](/img/structure/B5538895.png)
![3-isopropyl-7-(2-methylpyrido[2,3-d]pyrimidin-4-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5538905.png)
![5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylic acid](/img/structure/B5538910.png)
![4-cyano-2-fluoro-N-[5-methoxy-2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5538912.png)
![2-(2-hydroxyethyl)-9-(4-methoxy-2,5-dimethylbenzyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538916.png)
![2-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-8-ylcarbonyl]-3,5,7-trimethyl-1H-indole hydrochloride](/img/structure/B5538920.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-isopropylbenzamide](/img/structure/B5538923.png)


![(1S*,5R*)-3-(6-methyl-2-propyl-4-pyrimidinyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5538959.png)
![N-[(3R*,4R*)-4-morpholin-4-yltetrahydrofuran-3-yl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5538972.png)
![2-(2-hydroxypropyl)-9-(1-pyrrolidinylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538973.png)